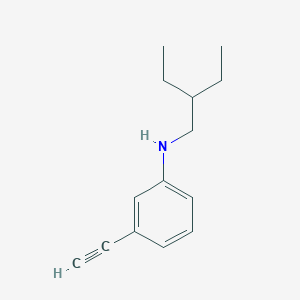

N-(2-ethylbutyl)-3-ethynylaniline

説明

N-(2-Ethylbutyl)-3-ethynylaniline is an aromatic amine derivative characterized by a 3-ethynylaniline core substituted with a 2-ethylbutyl group at the nitrogen atom. These derivatives are synthesized via nucleophilic substitution or condensation reactions involving 3-ethynylaniline and alkyl halides or aldehydes . The 3-ethynylaniline moiety is a critical pharmacophore in medicinal chemistry, often integrated into kinase inhibitors (e.g., erlotinib analogs) and photodynamic therapy agents due to its ability to modulate binding affinity and toxicity profiles .

特性

分子式 |

C14H19N |

|---|---|

分子量 |

201.31 g/mol |

IUPAC名 |

N-(2-ethylbutyl)-3-ethynylaniline |

InChI |

InChI=1S/C14H19N/c1-4-12(5-2)11-15-14-9-7-8-13(6-3)10-14/h3,7-10,12,15H,4-5,11H2,1-2H3 |

InChIキー |

KZYUEMQWDGKVCG-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)CNC1=CC=CC(=C1)C#C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylbutyl)-3-ethynylaniline typically involves the reaction of 3-ethynylaniline with 2-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of N-(2-ethylbutyl)-3-ethynylaniline can be achieved through a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to obtain the final product.

化学反応の分析

Types of Reactions

N-(2-ethylbutyl)-3-ethynylaniline undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives of the original compound.

科学的研究の応用

N-(2-ethylbutyl)-3-ethynylaniline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of N-(2-ethylbutyl)-3-ethynylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethylbutyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Key Differences :

EGFR-Targeting Compounds

- Erlotinib Analogs : The 3-ethynylaniline group in erlotinib contributes to hydrogen bonding with EGFR’s ATP-binding site. Removal of this group (K2-series analogs) reduced dark toxicity (IC50 increased by ~30%) but maintained targeting specificity to EGFR-overexpressing cells (HepG2 vs. HELF) .

- Photodynamic Therapy (PDT) : Conjugates with phthalocyanine (Pc) retained high phototoxicity indices (PI > 5200) despite modifications to the 3-ethynylaniline moiety .

Toxicity Profiles

- CHI Scores: Analogs with a 3-cyanoquinoline scaffold showed substituent-dependent toxicity. For example: Compound 28 (7-ethynylphenyl derivative): 10% decrease in CHI vs. erlotinib. Compound 31 (bulkier substituent): 50% increase in CHI .

Physicochemical Properties

<sup>a</sup> Predicted using Molinspiration or similar tools.

Key Research Findings

Role in Targeted Therapy : The 3-ethynylaniline group is dispensable for EGFR binding but critical for reducing dark toxicity in PDT agents .

Synthetic Versatility : Ethynyl groups enable modular synthesis of conjugates for drug delivery and materials science .

生物活性

N-(2-ethylbutyl)-3-ethynylaniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-ethylbutyl)-3-ethynylaniline features an ethynyl group attached to an aniline structure, which enhances its lipophilicity and reactivity. The compound's molecular formula is , with a molecular weight of 189.26 g/mol, making it suitable for various biological interactions.

The biological activity of N-(2-ethylbutyl)-3-ethynylaniline is primarily attributed to its ability to interact with specific molecular targets. The ethynyl group facilitates π-π stacking interactions with aromatic amino acids in proteins, while the ethylbutyl group enhances membrane permeability, allowing for better interaction with lipid bilayers. This dual functionality can modulate enzyme activity and receptor interactions, leading to various biological effects.

Antimicrobial Properties

Research indicates that N-(2-ethylbutyl)-3-ethynylaniline exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have investigated the anticancer potential of N-(2-ethylbutyl)-3-ethynylaniline. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancers. The observed cytotoxicity is thought to result from the compound's ability to induce apoptosis through mitochondrial pathways.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Exhibited significant antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. | Disk diffusion method |

| Study 2 | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. | MTT assay |

| Study 3 | Demonstrated selective inhibition of HCV replication in vitro, with EC50 values in the picomolar range. | Cell-based antiviral assays |

Comparison with Similar Compounds

To understand the unique properties of N-(2-ethylbutyl)-3-ethynylaniline, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(2-ethylbutyl)-3-ethynylbenzamide | Structure | Moderate anticancer activity |

| N-(2-ethylbutyl)-3-ethynylphenol | Structure | Antimicrobial properties |

| N-(2-ethylbutyl)-3-ethynylbenzoic acid | Structure | Weak cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。